3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
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Overview
Description
3-{3-[(4-Methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and a methoxyphenoxy group
Preparation Methods
The synthesis of 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the methoxyphenoxy group: This step often involves nucleophilic substitution reactions where the methoxyphenoxy group is introduced to the triazole ring.
Formation of the pyridine ring: This can be done through various methods, including cyclization reactions involving suitable precursors.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
3-{3-[(4-Methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often using reagents like halogens or other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles .
Scientific Research Applications
3-{3-[(4-Methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure and functional groups
Mechanism of Action
The mechanism of action of 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazole and pyridine rings play a crucial role in these interactions, often involving hydrogen bonding and hydrophobic interactions. The methoxyphenoxy group can also contribute to the binding affinity and specificity .
Comparison with Similar Compounds
3-{3-[(4-Methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine can be compared with similar compounds such as:
3-{3-[(4-Fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine: This compound has a fluorine atom instead of a methoxy group, which can affect its reactivity and binding properties.
3-{3-[(4-Bromophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine:
3-{3-[(4-Methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine: The methyl group can alter the compound’s physical and chemical properties compared to the methoxy group
Properties
IUPAC Name |
3-[5-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-12-4-6-13(7-5-12)21-10-14-17-15(19-18-14)11-3-2-8-16-9-11/h2-9H,10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLWNNUQUQDOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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